Cobalt ion,6 waters coordinated

Description

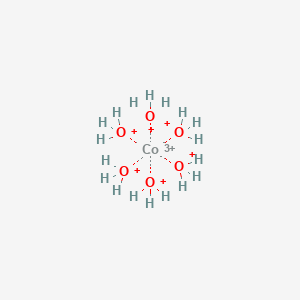

The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a classic octahedral coordination complex where six water molecules act as monodentate ligands surrounding a Co²⁺ center. The cobalt(II) ion adopts a high-spin d⁷ electronic configuration (t₂g⁵e₉²) in an octahedral geometry, resulting in paramagnetic behavior . This complex is commonly found in hydrated cobalt salts, such as CoCl₂·6H₂O, which dissociates in aqueous solution to release [Co(H₂O)₆]²⁺ and counterions .

Properties

Molecular Formula |

CoH18O6+9 |

|---|---|

Molecular Weight |

173.07 g/mol |

IUPAC Name |

hexaoxidanium;cobalt(3+) |

InChI |

InChI=1S/Co.6H2O/h;6*1H2/q+3;;;;;;/p+6 |

InChI Key |

SZVWFEVRDOMFNX-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Co+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Coordination Number : 6 (octahedral geometry).

- Oxidation State : +2.

- Magnetic Moment : ~4.7–5.2 µB (high-spin d⁷ configuration).

- Stability : Moderately stable in acidic aqueous solutions but prone to ligand substitution or oxidation to Co(III) under alkaline or oxidizing conditions .

The [Co(H₂O)₆]²⁺ ion serves as a precursor for synthesizing other cobalt complexes through ligand substitution reactions. For example, ammonia can displace water ligands to form [Co(NH₃)₆]²⁺, altering the complex’s redox stability and electronic properties .

Hexaaqua Complexes of Other Transition Metals

Hexaaqua complexes are ubiquitous in transition metal chemistry. Below is a comparative analysis of [Co(H₂O)₆]²⁺ with analogous ions:

| Property | [Co(H₂O)₆]²⁺ | [Fe(H₂O)₆]³⁺ | [Ni(H₂O)₆]²⁺ | [Mg(H₂O)₆]²⁺ |

|---|---|---|---|---|

| Oxidation State | +2 | +3 | +2 | +2 |

| Ionic Radius (Å) | 0.74 | 0.64 | 0.69 | 0.72 |

| Geometry | Octahedral | Octahedral | Octahedral | Octahedral |

| Magnetic Moment | 4.7–5.2 µB | 5.9 µB (high-spin) | 3.2–3.5 µB | Diamagnetic |

| Stability in Water | Moderate | Low (hydrolyzes) | High | Very High |

| Applications | Precursor for Co complexes | Water treatment | Electroplating | Electrolytes |

Key Observations :

- [Fe(H₂O)₆]³⁺ : Highly acidic due to Fe³⁺’s small size and high charge, leading to hydrolysis and precipitation as Fe(OH)₃. In contrast, [Co(H₂O)₆]²⁺ remains stable in mildly acidic solutions .

- [Ni(H₂O)₆]²⁺ : Exhibits lower magnetic moment due to a low-spin d⁸ configuration (t₂g⁶e₉²), making it more stable against oxidation than Co(II) .

- [Mg(H₂O)₆]²⁺ : Diamagnetic and highly stable, reflecting Mg²⁺’s inertness to redox reactions and ligand substitution .

Cobalt Complexes with Alternative Ligands

Cobalt forms diverse complexes with ligands beyond water. Key comparisons include:

Key Findings :

- Ligand Field Strength : Strong-field ligands like NH₃ or ethylenediamine (en) increase the crystal field splitting energy (Δ₀), stabilizing Co(III) over Co(II). For example, [Co(en)₃]³⁺ is more stable (log β = 18.9) than [Co(H₂O)₆]²⁺ (log β = 2.0) .

- Biological Activity : Co(III) complexes with chelating ligands (e.g., [CoCl₂(en)₂]Cl) exhibit potent antifungal and antibacterial properties, unlike [Co(H₂O)₆]²⁺, which lacks significant bioactivity .

- Geometry and Reactivity : Tetrahedral complexes like [Co(SCN)₄]²⁻ show distinct electronic spectra and faster ligand exchange kinetics compared to octahedral aqua complexes .

Stability and Redox Behavior

- Co(II) vs. Co(III) : Co(II) complexes like [Co(H₂O)₆]²⁺ are more common in aqueous solutions but are susceptible to oxidation. Co(III) complexes (e.g., [Co(NH₃)₆]³⁺) are stabilized by strong-field ligands, which lower the energy of the d-orbitals and inhibit oxidation .

- Redox Potential: The E° for [Co(H₂O)₆]³⁺/[Co(H₂O)₆]²⁺ is +1.82 V, indicating Co(II) is a strong reducing agent. In contrast, [Co(NH₃)₆]³⁺ has a lower E° (~+0.1 V), making it more stable .

Preparation Methods

Synthesis of [Co(NH3)6][Co(CO3)3][ \text{Co(NH}_3\text{)}_6 ][ \text{Co(CO}_3\text{)}_3 ][Co(NH3)6][Co(CO3)3] as a Precursor

The double complex salt serves as a stable precursor for generating aqueous . Synthesized by combining cobalt(II) nitrate, sodium bicarbonate, and hydrogen peroxide, this green crystalline compound forms via oxidative coupling under alkaline conditions. The reaction proceeds as follows:

Yields of ~29% are achieved after refrigeration and filtration, with elemental analysis confirming stoichiometry (C: 9.2% observed vs. 9.0% theoretical).

Acid Treatment to Generate Hexaaquacobalt(III)

Treatment of with strong acids (e.g., HClO, HNO) at 0°C liberates via carbonate decomposition:

This method yields ~90% in solutions with controlled acidity (1.0–1.5 M H), avoiding precipitation of intermediate hydroxides. Crystalline precursors are critical; powdered forms yield inconsistent results due to surface reactivity.

Electrolytic Oxidation of Cobalt(II) Salts

Direct Anodic Oxidation in Acidic Media

Electrolysis of cobalt(II) salts (e.g., CoSO) in sulfuric acid (≥4 M) at platinum electrodes oxidizes Co to Co:

Maintaining high acidity suppresses hydrolysis, stabilizing . Current densities of 10–20 mA/cm achieve ~80% conversion, though competing hydrogen evolution reduces efficiency. Resulting solutions contain ~0.1 M Co(III), suitable for further reactivity studies but limited by co-produced sulfate ions.

Peroxide-Mediated Oxidation in Bicarbonate Buffers

Reaction Mechanism and Limitations

Heating cobalt(II) nitrate with excess NaHCO and HO forms transient cobalt(III)-carbonate intermediates, which acidify to yield :

While operationally simple, this method introduces sodium/potassium contaminants and requires precise pH control to prevent Co(OH) precipitation. Stability of the intermediate Co(III)-carbonate species is temperature-dependent, with decomposition rates increasing above 25°C.

Characterization and Stability Considerations

Spectroscopic Identification

The octahedral ion exhibits a distinctive UV-Vis absorption band at 605 nm (), attributed to the electronic transition. Acidic solutions (pH < 2) stabilize the complex, whereas neutral conditions prompt hydrolysis to precipitates.

Crystallographic Validation

Single-crystal X-ray diffraction of related hexaaqua complexes (e.g., in ) confirms octahedral geometry with Co–O bond lengths of 1.89–1.93 Å. Such structural data underpin reactivity predictions, including ligand substitution rates.

Kinetic Studies of Ligand Substitution

Ultrafast T-Jump Spectroscopy Insights

Laser-induced temperature jumps (T-jump) resolve stepwise substitution mechanisms. For reacting with Cl, the process involves:

-

Water Loss : Rate-determining dissociation of a water ligand ().

Activation energies for water exchange (~50 kJ/mol) reflect the inertness of Co(III) compared to labile Co(II) analogues.

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. How can the coordination structure of [Co(H₂O)₆]²⁺ be experimentally determined in aqueous solutions?

- Methodological Answer: Electron paramagnetic resonance (EPR) and electron spin echo envelope modulation (ESEEM) spectroscopy are critical for identifying ligand atoms. For example, ESEEM can detect hyperfine coupling between Co²⁺ and nitrogen/oxygen nuclei, distinguishing coordination sites. In NAD⁺ complexes, ESEEM excluded phosphate oxygen coordination and confirmed nitrogen binding to adenosine rings . X-ray crystallography (using programs like SHELXL ) and extended X-ray absorption fine structure (EXAFS) are complementary for solid-state structural validation.

Q. What synthesis methods yield stable cobalt hexaaqua complexes, and how are they characterized?

- Methodological Answer: Electrochemical oxidation of cobalt metal in aqueous acidic media (e.g., HNO₃) under inert atmospheres prevents oxidation to Co(III). Characterization involves:

- UV-Vis spectroscopy: Absorption bands at ~510 nm (⁴T₁g → ⁴T₁g(P)) confirm octahedral geometry.

- Magnetic susceptibility: μeff ≈ 4.7 BM indicates high-spin Co²⁺ (d⁷) .

- Thermogravimetric analysis (TGA): Mass loss steps at 100–200°C correspond to coordinated water removal .

Q. How do ionic balance calculations account for [Co(H₂O)₆]²⁺ in aqueous matrices?

- Methodological Answer: Major cations (Ca²⁺, Mg²⁺, Na⁺) and anions (Cl⁻, SO₄²⁻) are quantified via ICP-AES . For Co²⁺, calibration curves using certified standards (0.1–10 ppm) with internal standards (e.g., Y³⁺) minimize matrix effects. Charge balance errors >5% indicate unaccounted ions (e.g., organic ligands or dissolved CO₂) .

Advanced Research Questions

Q. How to resolve contradictions in proposed Co²⁺ coordination sites (phosphate vs. adenosine) in NAD⁺ complexes?

- Methodological Answer: Potentiometric and calorimetric studies initially suggested phosphate oxygen coordination , but ESEEM spectroscopy revealed no ³¹P coupling, ruling out direct Co²⁺-phosphate binding. DFT simulations (using B3LYP functionals ) modeled pseudo-tetrahedral Co²⁺-N₄ coordination, consistent with EPR g-values (g∥ = 2.33, g⟂ = 2.05) . Cross-validation via EXAFS (Co–N bond length ~2.1 Å) is recommended.

Q. What computational strategies validate the electronic structure of [Co(H₂O)₆]²⁺?

- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets calculates ligand field splitting (10Dq ≈ 10,000 cm⁻¹) and spin states. Solvent effects are modeled via polarizable continuum models (PCM). Compare computed IR/Raman spectra (e.g., O–H stretches at 3400 cm⁻¹) with experimental data to refine coordination geometry .

Q. How does ligand substitution in Co²⁺ hexaaqua complexes influence biological activity?

- Methodological Answer: Replace aqua ligands with bidentate amines (e.g., ethylenediamine) to enhance antifungal activity. Minimum inhibitory concentration (MIC) assays against Candida spp. show [Co(en)₂Cl₂]Cl (MIC = 8 µg/mL) outperforms [Co(H₂O)₆]²⁺ (MIC > 64 µg/mL). Structure-activity relationships (SAR) correlate increased lipophilicity and N-donor strength with membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.